2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a 3,4-dimethoxyphenyl substituent and a 2,5-dichlorobenzenesulfonamide moiety. The IUPAC name reflects its structural complexity: the thiazolo-triazole core is linked to a 3,4-dimethoxyphenyl group at position 2 and an ethyl chain terminating in a 2,5-dichlorobenzenesulfonamide group.
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions with biological targets.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S2/c1-29-16-6-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-10-13(21)4-5-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXRTLZBJIBJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of thiazole and triazole moieties through cyclocondensation reactions.
Key Steps in Synthesis:
- Formation of Thiazole Derivative: Using appropriate thioketones and amines.
- Triazole Formation: Cyclization involving triazole precursors.
- Final Coupling Reaction: Attaching the sulfonamide group to yield the target compound.
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. A study evaluating various derivatives showed that compounds similar to the target compound demonstrated potent activity against multiple cancer cell lines including renal cancer and melanoma. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiazole rings significantly influence the anticancer efficacy .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Specifically, compounds featuring the 2,5-dichlorophenyl scaffold have shown effectiveness against Gram-positive bacteria and drug-resistant fungal strains. For instance:
- Activity Against Staphylococcus aureus: Some derivatives exhibited remarkable inhibition against methicillin-resistant strains .
- Antifungal Properties: Certain thiazole derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida species .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It has been noted for its inhibitory effects on enzymes such as DPP-4 (dipeptidyl peptidase-4), which is relevant in diabetes management .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Efficacy:
Data Tables
| Biological Activity | Compound Structure | IC50 Value | Cell Line / Pathogen |
|---|---|---|---|
| Anticancer | Thiazolo[3,2-b][1,2,4]triazole | 0.5 µM | Renal cancer |
| Antimicrobial | 2,5-Dichloro derivative | 0.8 µg/mL | MRSA |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties often exhibit significant antimicrobial properties. The structural features of this compound suggest it may inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives containing similar scaffolds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .
2. Anticancer Properties
The compound's design incorporates elements known for their anticancer properties. Studies have demonstrated that thiazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, the thiazolo[5,4-f]quinazolines have been highlighted for their submicromolar activity against DYRK1A and GSK3α/β kinases . This suggests that 2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide could potentially be developed as an anticancer agent.
3. Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes. For instance, sulfonamide derivatives are known to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment . The presence of the benzenesulfonamide group in this compound enhances its potential as a therapeutic agent for metabolic disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against a panel of bacterial strains. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Another study evaluated the anticancer activity of thiazole-based compounds using the NCI DTP protocol across multiple cancer cell lines. The results showed promising cytotoxic effects at low micromolar concentrations, suggesting that modifications to the thiazole structure could enhance efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structural analogs, emphasizing substituent variations, molecular weights, and inferred bioactivity:
Key Differences and Implications
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group contrasts with halogenated (e.g., 4-chloro, 3-fluoro) or alkyl-substituted phenyl groups in analogs. Methoxy groups may improve solubility and π-π stacking, while halogens (Cl, F) enhance binding via hydrophobic/halogen bonding . Sulfonamide vs. Benzamide: The 2,5-dichlorobenzenesulfonamide group in the target compound differs from benzamide or oxalamide bridges in analogs.
Biological Activity :
- The 2,5-dichloro substitution on the benzenesulfonamide may confer enhanced enzyme inhibition (e.g., carbonic anhydrase) compared to methyl or ethyl sulfonamides .
- Compared to triethoxy/diethoxybenzamide derivatives (e.g., ), the target’s methoxy groups offer smaller steric hindrance, possibly improving membrane permeability .
Synthetic Considerations: Friedel-Crafts reactions are critical for sulfonylbenzene precursor synthesis, as noted in . The target compound’s dichloro-substituted sulfonamide likely requires optimized halogenation steps . Multi-step synthesis routes (e.g., coupling thiazolo-triazole cores with ethyl-linked sulfonamides) align with methods described in and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
